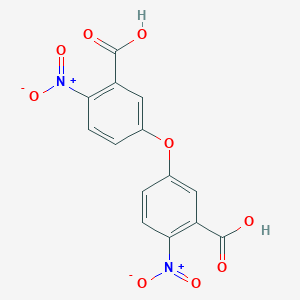
3,3'-Oxybis(6-nitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Oxybis(6-nitrobenzoic acid) is an aromatic compound characterized by the presence of two nitrobenzoic acid moieties connected via an oxygen bridge. This compound is notable for its unique structural features and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(6-nitrobenzoic acid) typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the nitro groups.
Industrial Production Methods: Industrial production of 3,3’-Oxybis(6-nitrobenzoic acid) may involve large-scale nitration processes, where benzoic acid or its derivatives are treated with nitrating agents under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and solvent extraction are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Oxybis(6-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products:
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of diamino derivatives.
Substitution: Various substituted nitrobenzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,3’-Oxybis(6-nitrobenzoic acid) finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups, which can undergo bioreductive activation.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Wirkmechanismus
The mechanism of action of 3,3’-Oxybis(6-nitrobenzoic acid) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic interactions with nucleophilic sites in biomolecules .
Vergleich Mit ähnlichen Verbindungen
3-Nitrobenzoic acid: An aromatic compound with a single nitro group, used as a precursor in dye synthesis.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position, used in the synthesis of anesthetics.
Uniqueness: 3,3’-Oxybis(6-nitrobenzoic acid) is unique due to the presence of two nitrobenzoic acid units connected via an oxygen bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity patterns and applications that are not observed in simpler nitrobenzoic acids .
Eigenschaften
CAS-Nummer |
63472-72-0 |
|---|---|
Molekularformel |
C14H8N2O9 |
Molekulargewicht |
348.22 g/mol |
IUPAC-Name |
5-(3-carboxy-4-nitrophenoxy)-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O9/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
WVCGXJWYBHLYME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




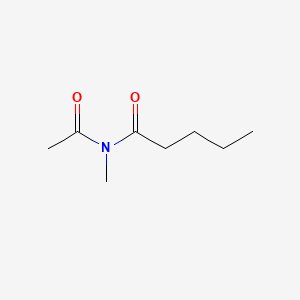

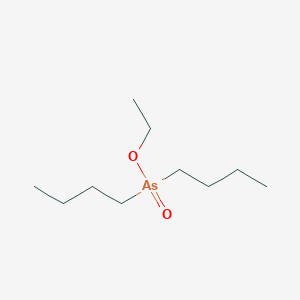
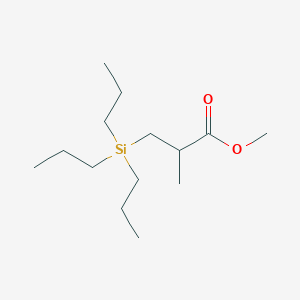
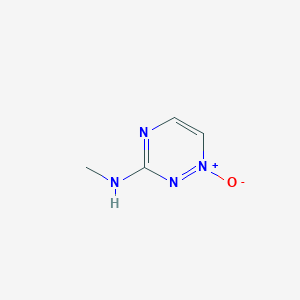




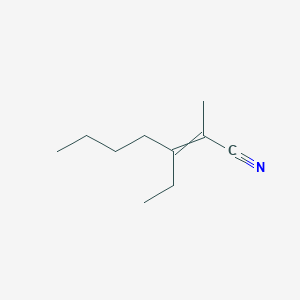
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
